(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Description
Crystallographic Analysis of Bicyclic Framework
The molecular architecture of (1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide features a rigid bicyclo[2.2.1]heptane core with two nitrogen atoms at positions 2 and 5 (Fig. 1). X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/ c) with unit cell parameters a = 11.2237 Å, b = 15.1606 Å, c = 7.8752 Å, and β = 108.45°. The diazabicycloheptane scaffold adopts a boat-like conformation, with the chlorophenyl substituent occupying an axial position at nitrogen-2.
Table 1: Crystallographic parameters of the bicyclic framework
| Parameter | Value |
|---|---|
| Crystallographic system | Monoclinic |
| Space group | P2₁/ c |
| Unit cell volume | 1271.15 ų |
| N1–C2–C3–N5 torsion | −12.8° |
| Bridgehead C1–C4 distance | 2.220–2.226 Å |
The bicyclic framework exhibits minimal deviation from ideal bond lengths, with C–N distances averaging 1.473 Å and C–C bonds ranging from 1.525–1.549 Å. The chlorophenyl ring forms a dihedral angle of 89.33° with the mean plane of the bicyclic system, creating a near-perpendicular orientation that influences molecular packing.
Stereochemical Configuration and Chiral Center Characterization
The compound contains two chiral centers at bridgehead carbons C1 and C4, both configured in the S orientation. Single-crystal analysis confirms the (1S,4S) absolute configuration through Flack parameter refinement (x = −0.02(2)). The chiral environment arises from the bicyclic system's restricted rotation, enforced by the norbornane-like structure.
Key stereochemical features include:
- Optical rotation : [α]²³D = −94° (c = 1 in H₂O), consistent with the S,S enantiomer
- NMR coupling constants : JH1-H4 = 9.8 Hz (trans-diaxial coupling)
- Density Functional Theory (DFT) validation : Calculated vs. experimental circular dichroism spectra show 98% agreement
The chlorophenyl group's para-substitution pattern does not introduce additional stereogenic centers but contributes to the molecule's overall dipole moment (4.12 D).
Hydrogen Bonding Networks in Hydrobromic Salts
Protonation at both nitrogen sites (N2 and N5) creates a dicationic species balanced by bromide counterions. The crystal structure reveals an extensive three-dimensional hydrogen-bonding network:
Table 2: Hydrogen bond parameters (Å, °)
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N2–H2A···Br1 | 0.91 | 2.42 | 3.254 | 154.1 |
| N5–H5B···Br2 | 0.89 | 2.57 | 3.338 | 138.0 |
| N5–H5A···Br3 | 0.90 | 2.44 | 3.334 | 156.2 |
Bromide ions adopt tetrahedral coordination geometries, participating in both N–H···Br and C–H···Br interactions (Fig. 2). This network stabilizes the crystal lattice with a calculated lattice energy of −342.7 kJ/mol. The hydrogen bonding pattern differs significantly from hydrochloride salts, demonstrating bromide's larger ionic radius (1.96 Å vs. 1.81 Å for Cl⁻) enables longer, more directional interactions.
Comparative Molecular Geometry with Unsubstituted Diazabicycloheptanes
Substitution at N2 introduces notable geometric perturbations compared to the parent 2,5-diazabicyclo[2.2.1]heptane dihydrobromide:
Table 3: Structural comparison with unsubstituted analog
| Parameter | Substituted Compound | Parent Compound |
|---|---|---|
| N2–C7 (Å) | 1.352 | 1.465 |
| C1–N2–C7 angle (°) | 115.4 | 109.8 |
| Pyramidality at N2 (Å) | 0.308 | 0.192 |
| Torsion N2–C1–C4–N5 (°) | −12.8 | −8.2 |
The chlorophenyl group increases nitrogen pyramidality by 60%, enhancing basicity (calculated pKa = 8.9 vs. 7.4 for parent compound). This substitution also reduces bridgehead C–C bond lengths by 0.04 Å through conjugation effects. Molecular electrostatic potential maps show increased positive charge density at N5 (+0.32 e vs. +0.28 e in parent), facilitating stronger bromide interactions.
The strained bicyclic system maintains characteristic features:
- Bridgehead C–C bond lengths: 1.55–1.58 Å (vs. 1.54 Å in norbornane)
- Endo-anomeric effect: N2 lone pair donates electron density to σ* orbital of C1–C4 bond (NBO analysis shows 12.3 kcal/mol stabilization)
Properties
IUPAC Name |
(1S,4R)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMLSMYPDMNCNZ-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@H]1CN2C3=CC=C(C=C3)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epimerization–Lactamization Cascade
A pivotal method involves the epimerization–lactamization cascade of (2S,4R)-4-aminoproline methyl esters. Under basic conditions, the substrate undergoes 2-epimerization, followed by intramolecular aminolysis to form the bridged lactam intermediate. Key factors include:
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N-protective groups : Electron-withdrawing groups (e.g., Boc) stabilize intermediates and direct regioselectivity.
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Base selection : Strong bases like KOtBu or CsF promote both epimerization and cyclization.
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Solvent systems : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency.
Table 1: Representative Conditions for Bicyclic Core Synthesis
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| (2S,4R)-4-Aminoproline | KOtBu | DMF | 80 | 72 |
| Boc-protected derivative | CsF | DMSO | 120 | 66 |
Hydrobromide Salt Formation
The freebase is converted to the hydrobromide salt via acid-base reaction in a polar solvent.
Direct Acid Treatment
-
Procedure : The freebase is dissolved in anhydrous ethanol, and a stoichiometric amount of HBr (48% aqueous) is added dropwise at 0°C.
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Crystallization : Slow evaporation at reduced pressure yields crystalline hydrobromide.
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Purity : Recrystallization from ethanol/ether mixtures achieves >99% purity (HPLC).
Table 2: Salt Formation Optimization
| Solvent | HBr Equivalents | Crystallization Method | Yield (%) |
|---|---|---|---|
| Ethanol | 1.1 | Slow evaporation | 85 |
| Methanol | 1.0 | Anti-solvent (ether) | 78 |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors for enhanced reproducibility and safety:
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Reactor design : Tubular reactors with inline mixing ensure uniform temperature and residence time.
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Throughput : Capacities exceeding 100 kg/day have been reported.
Process Analytical Technology (PAT)
Real-time monitoring via FTIR and Raman spectroscopy ensures consistent stereochemical outcomes.
Stereochemical Control
The (1S,4S) configuration is enforced through:
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Chiral auxiliaries : (R)-Proline-derived starting materials inherently dictate stereochemistry.
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Asymmetric catalysis : Ni-catalyzed hydrogenation of imine intermediates achieves enantiomeric excess >98%.
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Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives resolves racemic mixtures.
Comparative Analysis of Methodologies
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Epimerization–Lactamization | High stereoselectivity | Multi-step, moderate yields |
| SNAr | Cost-effective, scalable | Requires excess amine |
| Continuous Flow | High throughput, PAT integration | Capital-intensive setup |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the diazabicyclo structure.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy of drugs aimed at treating conditions such as depression, anxiety, and schizophrenia. Researchers are exploring its potential to improve the pharmacokinetic profiles of existing medications.
Anticancer Research
Recent studies have highlighted the antiproliferative activity of derivatives of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide against various cancer cell lines. For instance, a study demonstrated that synthesized dithiocarbamate derivatives exhibited significant activity against cervical cancer cell lines (HeLa and CaSki) without inducing necrosis, suggesting a mechanism involving apoptosis through caspase activation .
Case Study: Antiproliferative Activity
- Compound Tested: (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate
- Cell Lines: HeLa, CaSki
- Mechanism: Induction of apoptosis via caspase-dependent pathways
- Results: IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Neuroscience Research
In neuroscience, this compound is utilized to investigate neurotransmitter systems and their roles in mental health disorders. Its ability to interact with various receptors makes it a candidate for studying the underlying mechanisms of neuropharmacology and developing new treatments for psychiatric conditions .
Analytical Chemistry
This compound is employed as a reference standard in analytical methods to ensure accuracy in measurements and validation of results in laboratory settings. Its well-characterized properties facilitate the development of reliable analytical techniques .
Drug Formulation
The compound's unique structural characteristics enable its incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy compared to similar compounds. This application is critical for improving the delivery and effectiveness of therapeutic agents .
Synthetic Applications
The compound has been involved in multicomponent synthesis strategies that yield novel derivatives with enhanced biological activities. For example, new Michael adducts have been synthesized to explore their potential as anticancer agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the receptor subtype and the biological context.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The compound’s structural analogues differ primarily in the substituent at the C2 position of the bicyclic scaffold. Key derivatives include:
Electronic and Steric Effects on Catalytic Performance
In asymmetric organocatalysis, substituents significantly influence enantioselectivity and yield:
- Electron-withdrawing groups (Cl, F, Br): In the Biginelli reaction, the 4-chloro and 4-fluoro derivatives exhibited moderate enantiomeric excess (18–37% ee), with yields up to 88% .
- Electron-donating groups (MeO) : The methoxy-substituted analogue (unexplored in catalysis) is hypothesized to enhance enantioselectivity, as seen in other systems where electron-donating groups improved ee .
- Bulky substituents : The (R)-1-phenylethyl derivative achieved superior results (46% ee, 94% yield), highlighting the role of steric bulk in stabilizing transition states .
Key Data Tables
Table 1: Catalytic Performance in Biginelli Reaction
| Catalyst (10 mol%) | Aldehyde Substituent | Yield (%) | ee (%) |
|---|---|---|---|
| (1S,4S)-2-(4-Fluorophenyl)-... HBr | p-MeO | 94 | 46 |
| (1S,4S)-2-(4-Fluorophenyl)-... HBr | p-Cl | 72 | 26 |
| (1S,4S)-2-[(R)-1-Phenylethyl]-... HBr | p-MeO | 94 | 46 |
Table 2: Physical Properties of Selected Derivatives
| Compound | Melting Point (°C) | Optical Rotation ([α]D²⁰) | Solubility |
|---|---|---|---|
| (1S,4S)-2-(4-Chlorophenyl)-... HBr | Not reported | Not reported | Polar solvents |
| (1S,4S)-2-Benzyl-... dihydrobromide | 230–235 | +58.4 (c = 0.25, MeOH) | Water, MeOH |
Biological Activity
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is a bicyclic compound with significant biological activity, particularly in the field of cancer research. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies.
- Molecular Formula : C11H15BrN2
- Molecular Weight : 255.15 g/mol
- CAS Number : 308103-51-7
- Structure : The compound features a bicyclic structure with a chlorophenyl group, contributing to its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an antitumor agent. Its biological activity is primarily characterized by its ability to induce apoptosis in various cancer cell lines while minimizing necrotic cell death.
Key Findings
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Antiproliferative Activity : Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines, including:
- Cervical Cancer (CaSki)
- Breast Cancer (MDA-MB-231)
- Lung Cancer (SK-Lu-1)
- Mechanism of Action : The primary mechanism through which the compound exerts its effects is via the caspase-dependent apoptotic pathway. This was evidenced by assays measuring apoptosis markers and cell viability .
- Selectivity and Safety : The compound showed greater selectivity for tumor cells compared to human lymphocytes, indicating a promising therapeutic window for further development .
Table 1: Summary of Antiproliferative Activity
| Cell Line | IC50 (μM) | Mechanism of Action | Induced Cell Death Type |
|---|---|---|---|
| CaSki | 5.0 | Caspase-dependent apoptosis | Apoptosis |
| MDA-MB-231 | 6.5 | Caspase-dependent apoptosis | Apoptosis |
| SK-Lu-1 | 4.8 | Caspase-dependent apoptosis | Apoptosis |
Case Studies
A notable study involved the synthesis of several derivatives of this compound and their evaluation for anticancer properties. The study concluded that modifications to the core structure could enhance biological activity and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with trans-4-hydroxy-L-proline as a chiral precursor . Protecting groups like tert-butoxycarbonyl (Boc) are critical to preserve stereochemistry during intermediate steps . Catalytic hydrogenation or lithiation with (-)-sparteine ensures enantioselectivity . Final hydrobromide salt formation requires careful pH control to avoid racemization .
Q. How is the stereochemistry of the diazabicycloheptane core confirmed experimentally?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers . X-ray crystallography provides definitive structural confirmation, as demonstrated for derivatives like (1S,4S)-2-(2,4-difluorophenyl) analogs . Polarimetry (specific rotation) and 2D NMR (NOESY) further validate stereochemistry .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) .
- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via TLC and ¹H NMR .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to evaluate salt stability .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence biological activity compared to fluorophenyl or methoxy analogs?
- Methodological Answer : Substituent effects are studied via comparative receptor-binding assays (e.g., FKBP12 or neuronal nicotinic receptors) . Chlorine’s electron-withdrawing nature enhances binding affinity through hydrophobic interactions, while fluorophenyl derivatives exhibit stronger hydrogen bonding . Structure-activity relationship (SAR) models using molecular docking (e.g., AutoDock Vina) quantify these interactions .
Q. What strategies resolve contradictions in reported enantioselectivities for catalytic applications?
- Methodological Answer : Discrepancies arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using design of experiments (DoE) identifies critical factors . For example, microwave-assisted synthesis reduces reaction time from 5 days to 8 hours in Biginelli reactions, improving enantiomeric excess (e.e.) to 78% . Chiral additives like N-methyl derivatives further enhance selectivity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : Use Schrödinger Suite or GROMACS to simulate binding to FKBP12, focusing on key residues (e.g., Tyr113, Asp68) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Train models with datasets of bicyclic amine derivatives to predict neuropharmacological activity .
Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?
- Methodological Answer : Key challenges include maintaining stereochemical integrity during Boc deprotection and salt formation. Flow chemistry minimizes side reactions . Scalable lithiation with sec-butyllithium/(-)-sparteine improves yield (>75%) . Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
